Cetylpyridinium bromide

Catalog No.
S602867
CAS No.
140-72-7
M.F
C21H38N.Br
C21H38BrN
M. Wt
384.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cetylpyridinium bromide

CAS Number

140-72-7

Product Name

Cetylpyridinium bromide

IUPAC Name

1-hexadecylpyridin-1-ium;bromide

Molecular Formula

C21H38N.Br
C21H38BrN

Molecular Weight

384.4 g/mol

InChI

InChI=1S/C21H38N.BrH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19-22-20-17-15-18-21-22;/h15,17-18,20-21H,2-14,16,19H2,1H3;1H/q+1;/p-1

InChI Key

DVBJBNKEBPCGSY-UHFFFAOYSA-M

SMILES

CCCCCCCCCCCCCCCC[N+]1=CC=CC=C1.[Br-]

Solubility

Soluble in acetone, ethanol, and chloroform

Synonyms

CPyBr cpd, hexadecylpyridinium bromide

Canonical SMILES

CCCCCCCCCCCCCCCC[N+]1=CC=CC=C1.[Br-]

Antimicrobial and Antiseptic Properties

Cetylpyridinium bromide (CPB) holds significant potential in scientific research due to its well-established antimicrobial and antiseptic properties. It demonstrates a broad-spectrum effect, meaning it can effectively target a wide range of microorganisms, including bacteria, fungi, and some viruses []. This has led researchers to explore its applications in various contexts, including:

  • Oral health research: CPB is a common ingredient in mouthwashes and other oral hygiene products due to its ability to reduce plaque formation and control gingivitis [, ]. Research also investigates its potential in preventing and managing other oral infections, such as oropharyngeal candidiasis [].
  • Wound healing research: Studies suggest that CPB may play a role in promoting wound healing by reducing bacterial load and inflammation []. However, further research is needed to determine its optimal use and efficacy in this context.
  • Disinfection research: CPB's antiseptic properties make it a suitable candidate for disinfecting surfaces and equipment in various settings, including healthcare facilities and laboratories []. Research is ongoing to optimize its use for specific applications and evaluate its effectiveness against different pathogens.

Other Potential Applications

Beyond its antimicrobial and antiseptic properties, CPB has shown potential in other scientific research areas:

  • Antiviral research: While not as potent against viruses as against bacteria, CPB demonstrates some virucidal activity against certain strains. Researchers are investigating its potential use in combination with other therapies to combat viral infections [].
  • Gene delivery research: CPB possesses cationic properties, allowing it to bind to negatively charged molecules like DNA. This characteristic has led to exploring its potential as a carrier for gene delivery in gene therapy research [].

Cetylpyridinium bromide is a quaternary ammonium compound, specifically a pyridinium salt, with the chemical formula C21H38N.Br. It consists of a hexadecyl group attached to a pyridinium ring, making it a cationic surfactant. This compound is known for its broad-spectrum antiseptic properties and is commonly used in various personal care products such as mouthwashes, toothpastes, and throat lozenges due to its effectiveness against dental plaque and gingivitis .

The primary mechanism of action of CPB is its interaction with microbial membranes. The positively charged nitrogen of CPB is attracted to the negatively charged components of microbial membranes. This disrupts the membrane structure and function, leading to leakage of cellular contents and ultimately cell death [].

  • Skin and Eye Irritation: CPB can cause skin and eye irritation upon contact [].
  • Ingestion Hazards: Ingestion of large amounts of CPB can be harmful [].
  • Environmental Impact: CPB can be toxic to aquatic organisms [].
Typical of quaternary ammonium compounds. It can undergo hydrolysis in aqueous solutions, forming cetylpyridinium hydroxide and hydrobromic acid. Additionally, it can catalyze reactions involving nucleophiles due to the positive charge on the nitrogen atom, which enhances electrophilic attack . For instance, it has been shown to accelerate the reaction of paranitrophenyldiphenyl phosphate with orthoaminomethylphenol significantly when used as a micellar catalyst .

Cetylpyridinium bromide exhibits notable biological activity, primarily as an antimicrobial agent. It acts by disrupting microbial cell membranes, leading to cell lysis. Its antiseptic properties make it effective against a wide range of bacteria and fungi. In addition to its use in oral health products, it has been studied for its potential applications in wound healing and as a preservative in pharmaceuticals due to its ability to inhibit microbial growth .

The synthesis of cetylpyridinium bromide typically involves the reaction of hexadecyl bromide with pyridine. A common laboratory method includes dissolving hexadecyl bromide in an organic solvent and adding pyridine under reflux conditions. The product can be precipitated by adding a non-solvent like ethanol or diethyl ether. Another method involves dissolving cetylpyridinium chloride in water and adding potassium bromide to exchange the chloride ion for bromide .

Cetylpyridinium bromide has diverse applications across various fields:

  • Personal Care Products: Used as an active ingredient in mouthwashes, toothpastes, and throat sprays for its antiseptic properties.
  • Pharmaceuticals: Acts as a preservative and antimicrobial agent.
  • Industrial Uses: Employed as a surfactant in formulations for cleaning agents and emulsifiers.
  • Electrochemical Sensors: Utilized in modifying electrode surfaces for enhanced sensor performance .

Research indicates that cetylpyridinium bromide interacts with biological membranes and other surfactants. Studies have shown that it can enhance the solubility of hydrophobic compounds by forming micelles. Moreover, its interactions with various biomolecules have been investigated, revealing effects on protein stability and activity under different pH conditions . These findings are crucial for understanding its role in drug formulations and biological systems.

Cetylpyridinium bromide shares structural similarities with several other quaternary ammonium compounds. Here are some comparable compounds:

Compound NameChemical FormulaKey Features
Cetyltrimethylammonium bromideC21H46BrNWidely used as a surfactant; effective against bacteria.
Benzalkonium chlorideC22H38ClNCommonly used as an antiseptic; has similar antimicrobial properties.
Dodecyltrimethylammonium bromideC15H34BrNShorter alkyl chain; used in similar applications but less effective against certain pathogens.

Uniqueness of Cetylpyridinium Bromide: Unlike these compounds, cetylpyridinium bromide has demonstrated specific efficacy against oral pathogens, making it particularly valuable in dental care formulations. Its ability to form stable micelles also enhances its utility in electrochemical applications compared to others with shorter alkyl chains.

Physical Description

Cream-colored solid; [HSDB] White powder; [Acros Organics MSDS]

Color/Form

Cream-colored, waxy solid

Hydrogen Bond Acceptor Count

1

Exact Mass

383.21876 g/mol

Monoisotopic Mass

383.21876 g/mol

Heavy Atom Count

23

LogP

log Kow= 1.83

Decomposition

When heated to decomposition it emits toxic vapors of /nitrogen oxides/ and /bromides/.

Melting Point

64.5 °C

UNII

O77BKZ14DE

GHS Hazard Statements

Aggregated GHS information provided by 49 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (95.92%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H330 (85.71%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H335 (97.96%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H413 (81.63%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

140-72-7

Wikipedia

Cetylpyridinium bromide

Methods of Manufacturing

Pyridine + cetyl bromide (quaternization)

General Manufacturing Information

Pyridinium, 1-hexadecyl-, bromide (1:1): ACTIVE

Dates

Modify: 2023-08-15
Malek, N. A., & Ramli, N. I. (2015). Characterization and antibacterial activity of cetylpyridinium bromide (CPB) immobilized on kaolinite with different CPB loadings. Applied Clay Science, 109-110, 8-14. doi:10.1016/j.clay.2015.03.007

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